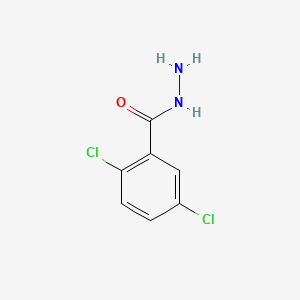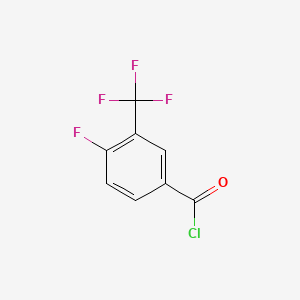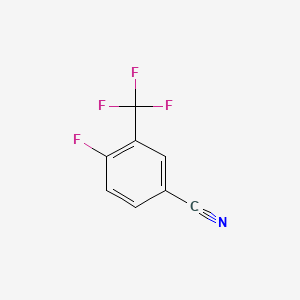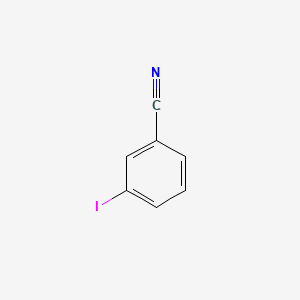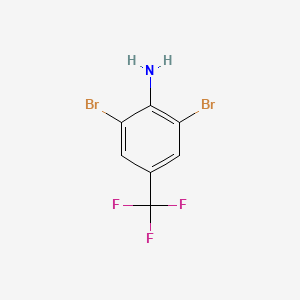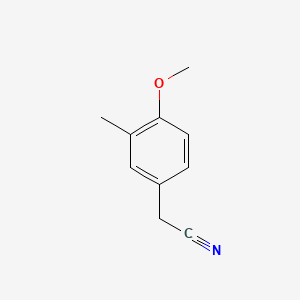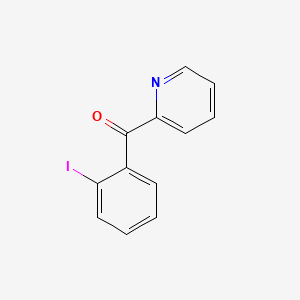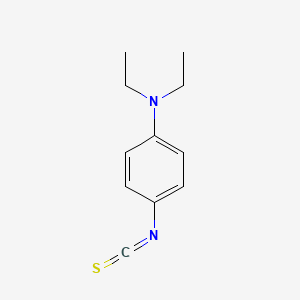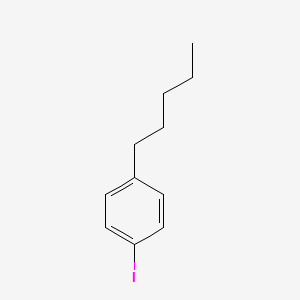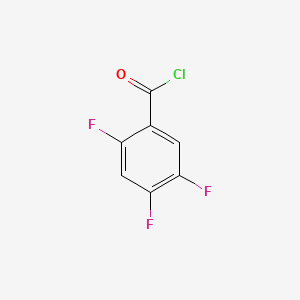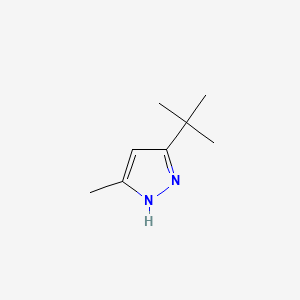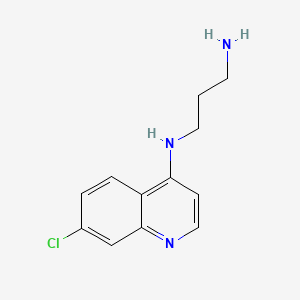
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine
Vue d'ensemble
Description
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: is a benzene derivative that binds to histamine receptors. It has been shown to have antihistaminergic and antipsychotic properties in animal models
Mécanisme D'action
Target of Action
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as N’-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a benzene derivative that primarily targets histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching and inflammation.
Mode of Action
This compound acts as an agonist at the H3 histamine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the histamine receptors, triggering a response.
Pharmacokinetics
Its molecular weight is235.71 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
This compound has been shown to have antihistaminergic and antipsychotic properties in animal models . Antihistaminergic refers to the blocking or dampening of the histamine receptors, which can help alleviate symptoms of allergic reactions. The antipsychotic properties suggest potential uses in managing certain mental health disorders.
Analyse Biochimique
Biochemical Properties
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of heme crystallization, which is a crucial process in the life cycle of the malaria parasite Plasmodium falciparum . Additionally, this compound exhibits binding interactions with DNA and RNA, affecting their stability and function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound has shown potential in modulating immune cell functions, enhancing the body’s defense mechanisms against infections .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to heme molecules, preventing their crystallization and thereby inhibiting the growth of the malaria parasite . Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes . This compound also acts as an inhibitor of topoisomerase enzymes, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimalarial activity, effectively reducing parasitemia levels in infected mice . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, primarily through cytochrome P450 enzymes . The compound is metabolized into several active and inactive metabolites, which are subsequently excreted via the kidneys . Additionally, this compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and active transport processes . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For example, this compound can accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, the compound may undergo post-translational modifications that influence its localization and activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves the amination of 4,7-dichloroquinoline with 1,3-diaminopropane. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of advanced techniques such as ultrasound irradiation to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form new derivatives with different functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can be compared with other similar compounds such as:
4,7-Dichloroquinoline: A precursor used in the synthesis of this compound.
1,3-Diaminopropane: Another precursor involved in the synthesis process.
N-(3-Aminopropyl)-7-chloroquinolin-4-amine: A related compound with similar biological activities.
Propriétés
IUPAC Name |
N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOTYIIRALLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288562 | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-14-0 | |
| Record name | NSC56620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



